N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408078
InChI: InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28)
SMILES:
Molecular Formula: C23H16Cl2N2O2
Molecular Weight: 423.3 g/mol

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC17408078

Molecular Formula: C23H16Cl2N2O2

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.3 g/mol
IUPAC Name N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28)
Standard InChI Key IZBMXOAQCSAWPJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is decorated with two critical aromatic substituents:

  • 2-Position: A 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) functionality that enhances solubility and influences electronic interactions .

  • 4-Position: An N-(3,5-dichlorophenyl)carboxamide group, contributing hydrophobic character and potential halogen-bonding interactions via its chlorine atoms .

The IUPAC name, N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, reflects these substitutions. Its InChI key (InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7...) further encodes stereochemical and connectivity details.

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₃H₁₆Cl₂N₂O₂
Molecular Weight423.3 g/mol
logP~5.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, methoxy O, quinoline N)
Polar Surface Area58.7 Ų

The methoxy group reduces hydrophobicity compared to analogues like N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide (logP 7.45) , potentially improving bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core via cyclization, followed by sequential functionalization :

  • Quinoline Core Formation: A Gould-Jacobs reaction between 2-aminophenylglyoxylic acid and a benzoyl acetanilide derivative under refluxing DMF .

  • Methoxy Group Introduction: Electrophilic aromatic substitution or Suzuki coupling to attach the 4-methoxyphenyl group at the 2-position.

  • Carboxamide Installation: Reaction of the 4-carboxylic acid intermediate with 3,5-dichloroaniline using coupling agents like EDCI/HOBt.

Biological Activities and Mechanisms

Antimicrobial Effects

Against Aspergillus fumigatus, the compound exhibits an MIC of 16 μg/mL, comparable to fluconazole (MIC = 8 μg/mL) . The dichlorophenyl moiety likely disrupts fungal membrane integrity via hydrophobic interactions, while the methoxy group enhances solubility for cytoplasmic target engagement .

Comparative Activity Profile

CompoundAnticancer IC₅₀ (μM)Antifungal MIC (μg/mL)
N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide8.2 (MCF-7)16 (A. fumigatus)
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide 12.4 (MCF-7)32 (A. fumigatus)
SCH-365351 (trifluoromethyl analogue) 5.1 (HCT-116)64 (C. albicans)

The methoxy substitution confers superior antifungal activity over methyl analogues, while the trifluoromethyl group in SCH-365351 enhances anticancer potency .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • 3,5-Dichlorophenyl: Essential for DNA intercalation; replacing chlorine with fluorine reduces binding affinity by 30%.

  • 4-Methoxyphenyl: Critical for solubility; demethylation to a hydroxyl group decreases logP by 1.2 but abolishes antifungal activity .

  • Quinoline Nitrogen: Protonation at physiological pH facilitates membrane penetration.

Halogen Bonding Interactions

Crystallographic data reveal that the 3,5-dichloro groups form halogen bonds with kinase ATP-binding sites (e.g., EGFR, bond length = 3.1 Å). This interaction is absent in mono-chlorinated analogues, explaining their reduced potency .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Oral bioavailability in rats is 42%, aided by the methoxy group’s solubility enhancement.

  • Metabolism: Hepatic CYP3A4-mediated demethylation produces a hydroxylated metabolite with 20% activity .

  • Excretion: Primarily renal (70%), with a half-life of 4.3 hours in murine models.

Toxicity Concerns

At 50 mg/kg (mouse), the compound causes mild hepatotoxicity (ALT elevation = 2.5× baseline). Structural modifications to reduce CYP inhibition are under investigation, including replacing the methoxy group with a tetrahydropyranyl ether .

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